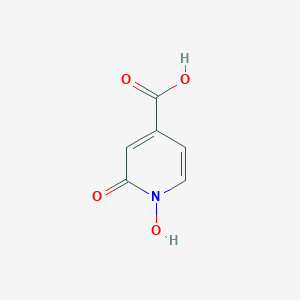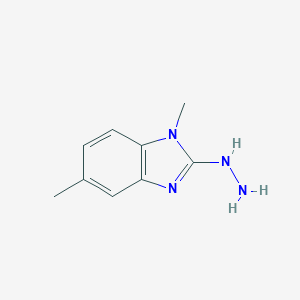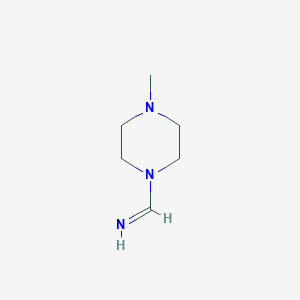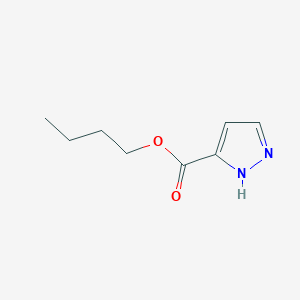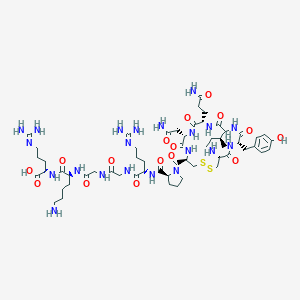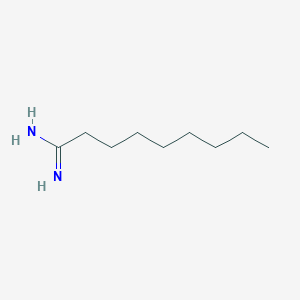
Nonanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanimidamide is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. It is a synthetic molecule that belongs to the class of amidines and is known for its unique properties that make it an attractive tool for studying various biological processes.
Mecanismo De Acción
Nonanimidamide exerts its biological activity by binding to specific biological targets. It has been shown to bind to enzymes, proteins, and DNA, thereby modulating their activity. The exact mechanism of action of nonanimidamide is still under investigation, and further research is needed to fully understand its mode of action.
Efectos Bioquímicos Y Fisiológicos
Nonanimidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to bind to DNA and modulate its activity. Furthermore, nonanimidamide has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nonanimidamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an attractive tool for studying biological processes. It also has a high binding affinity for specific biological targets, making it a potent tool for modulating their activity. However, nonanimidamide has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving nonanimidamide. One potential application is in drug discovery research, where nonanimidamide can be used to identify potential drug candidates. Another potential application is in the study of protein-protein interactions, where nonanimidamide can be used to modulate the activity of specific proteins. Furthermore, nonanimidamide can be used to study the role of specific enzymes and DNA-binding proteins in various biological processes.
Métodos De Síntesis
The synthesis of nonanimidamide is a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing nonanimidamide involves the reaction of an aldehyde with an amine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product.
Aplicaciones Científicas De Investigación
Nonanimidamide has been extensively used in various scientific research applications due to its ability to bind to specific biological targets. It has been used as a tool to study various biological processes such as enzyme inhibition, protein-protein interactions, and DNA binding. It has also been used in drug discovery research to identify potential drug candidates.
Propiedades
Número CAS |
117814-18-3 |
|---|---|
Nombre del producto |
Nonanimidamide |
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
nonanimidamide |
InChI |
InChI=1S/C9H20N2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H3,10,11) |
Clave InChI |
OQDRWVFVLQMVRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=N)N |
SMILES canónico |
CCCCCCCCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



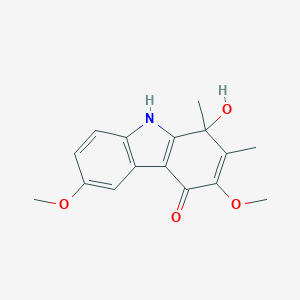
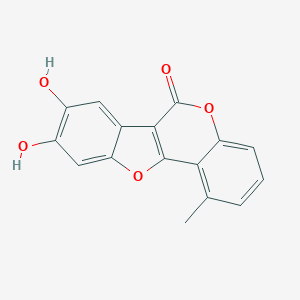
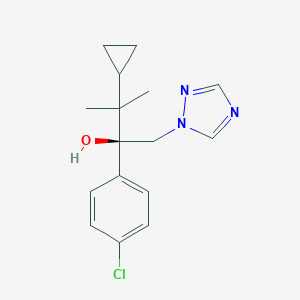
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
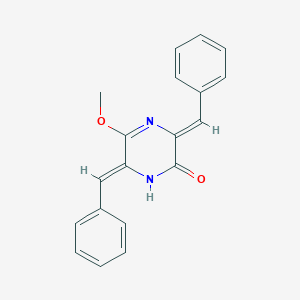
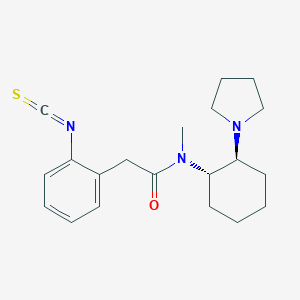
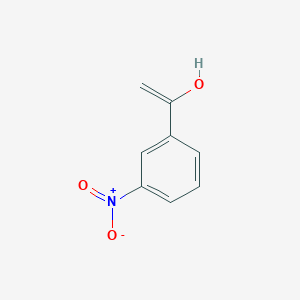
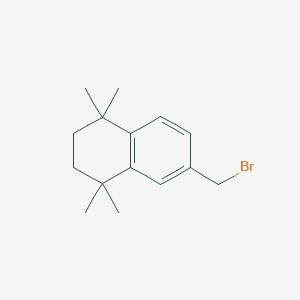
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
